molecular formula C7H4FNO4 B1301877 4-Fluoro-2-nitrobenzoic acid CAS No. 394-01-4

4-Fluoro-2-nitrobenzoic acid

Cat. No. B1301877
CAS RN: 394-01-4
M. Wt: 185.11 g/mol
InChI Key: YLUCXHMYRQUERW-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzoic acid is a chemical compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential use in various chemical syntheses and applications. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been described as a multireactive building block for heterocyclic oriented synthesis (HOS), which is significant in drug discovery . Similarly, 4-fluorobenzoic acid hydrazide derivatives have been synthesized and evaluated for their antimicrobial properties .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzoic acid derivatives involves various chemical reactions. For example, 2-fluoro-4-nitrobenzoic acid was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst, yielding a 74% success rate . Another compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, was used as a starting material for the preparation of nitrogenous heterocycles, demonstrating its versatility as a building block .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, 1-fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed by X-ray crystallography, and it was further characterized by NMR, elemental analysis, EI-MS, and FT-IR . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzoic acid derivatives allows for their use in the synthesis of more complex molecules. For example, resin-bound 4-fluoro-3-nitrobenzoic acid was converted through reactions with amines and reduction to produce substituted benzimidazoles . Additionally, the synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole, a derivative of PIB for amyloid imaging in Alzheimer's disease, involved aromatic nucleophilic substitution of a nitro-precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzoic acid derivatives are influenced by the presence of the fluorine and nitro groups. These groups can affect the acidity, reactivity, and overall stability of the compounds. For instance, the antimicrobial activity of 4-fluorobenzoic acid hydrazide derivatives suggests that the fluorine atom may play a role in enhancing biological activity . Additionally, the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids indicates the importance of these functional groups in analytical applications .

Safety And Hazards

4-Fluoro-2-nitrobenzoic acid is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

4-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCXHMYRQUERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192585
Record name 4-Fluoro-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitrobenzoic acid

CAS RN

394-01-4
Record name 4-Fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-01-4
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Record name 4-Fluoro-2-nitrobenzoic acid
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Record name 4-Fluoro-2-nitrobenzoic acid
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Record name 4-fluoro-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol) and water (500 mL) was heated and stirred at 100° C. for 3 hours. The solution was allowed to cool to room temperature, filtered through Celite to remove the insoluble derived from potassium permanganate. The filtrate was washed with diethylether and made acidic by the addition of conc. hydrochloric acid, and organic matter was extracted with diethylether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (10.1 g, 34% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirring solution of KMnO4 (76 g, 483 mmol) in water (1 L) was added 4-fluoro-2-nitrotoluene and the solution was heated to reflux. After 4 h, the hot mixture was filtered and the filtrate was cooled with ice, washed with diethyl ether, acidified with cone HCl, and then extracted twice with diethyl ether. The combined ether extracts were washed with brine, dried with MgSO4, filtered and concentrated in vacuo to give 12.07 g (34%) of a white solid.
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
NITRATION of fluorobenzoic acids gives a mixture of isomers which is difficult to separate. Oxidation by nitric acid at elevated temperature and pressure has been proved a specific …
Number of citations: 1 pubs.rsc.org
M Protiva, J Jílek, M Rajšner… - Collection of …, 1986 - cccc.uochb.cas.cz
Substitution reaction of 11-chloro-7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f,]thiepin with 1-(2-hydroxyethyl)piperazine gave the title compound I which proved a very potent and …
Number of citations: 9 cccc.uochb.cas.cz
PE Phillips, EW Lipkin, C de Haën - Journal of Biological Chemistry, 1988 - Elsevier
… In a single experiment, 4-fluoro-2-nitrobenzoic acid tested at 25 mM significantly (p < 0.05) enhanced binding of lo-' M insulin at 4 h at 15 "C, consistent with the results presented in …
Number of citations: 6 www.sciencedirect.com
PE PhillipsSj, W Lipkinn - researchgate.net
… In a single experiment, 4-fluoro-2-nitrobenzoic acid tested at 25 mM significantly (p < 0.05) enhanced binding of lo-' M insulin at 4 h at 15 "C, consistent with the results presented in …
Number of citations: 0 www.researchgate.net
M Stiles, RG Miller, U Burckhardt - Journal of the American …, 1963 - ACS Publications
… 4-Fluoro-2-nitrobenzoic Acid.—4-Fluoro-2-nitrotoluene (4.9 g., 0.032 mole) was … (0.016 mole) of 4-fluoro-2-nitrobenzoic acid in 31 ml. of concentrated aqueous ammonia was …
Number of citations: 170 pubs.acs.org
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
… Compared with its isomer 5-fluoro-2-nitrobenzoic acid 4, 4-fluoro-2-nitrobenzoic acid 3 was a less effective substrate. Likewise, a similar observation was consistent with good …
Number of citations: 74 pubs.acs.org
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
… Significantly, 4-chloro-2nitrobenzoic acid (1g), 4-fluoro-2-nitrobenzoic acid (1h) and its isomer 5-fluoro-2-nitrobenzoic acid (1i) furnished target products with halo moiety surviving from …
Number of citations: 2 sioc-journal.cn
JM Larsen, EM Espinoza, JD Hartman… - Pure and Applied …, 2015 - degruyter.com
… In the 4-fluoro-2-nitrobenzoic acid, the C–F bond is not as polarized due to the meta (rather … aromatic substitution with the 4-fluoro-2-nitrobenzoic acid requires longer reaction times for …
Number of citations: 28 www.degruyter.com
Z Fu, Y Jiang, L Jiang, Z Li, S Guo, H Cai - Tetrahedron Letters, 2018 - Elsevier
… than isomeric compound 1b bearing group chloro at the para position of the nitro substituent, which was in accord with higher transformation efficiency of 4-fluoro-2-nitrobenzoic acid 1c …
Number of citations: 15 www.sciencedirect.com
J Kim, WS Lee, J Koo, J Lee… - ACS Combinatorial …, 2014 - ACS Publications
… To a solution of 4-fluoro-2-nitrobenzoic acid in DCM, isobutylene (2.0 equiv) and H 2 SO 4 (cat.) were added at −78 C. The reaction mixture was stirred at room temperature. After the …
Number of citations: 12 pubs.acs.org

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